molecular formula C26H34O11 B12378209 Dihydrodehydrodiconiferyl alcohol 9-Oglucoside

Dihydrodehydrodiconiferyl alcohol 9-Oglucoside

Cat. No.: B12378209
M. Wt: 522.5 g/mol
InChI Key: VTKHRLZMWODHJA-RAGYRXETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for dihydrodehydrodiconiferyl alcohol 9-O-glucoside is (2R,3R,4S,5S,6R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol . This name reflects the compound’s stereochemistry, functional groups, and glycosidic linkage.

The molecular formula is C₂₆H₃₄O₁₁ , with a molecular weight of 522.5 g/mol . The structure comprises a dihydrodehydrodiconiferyl alcohol moiety linked via a β-D-glucopyranoside group at the 9-O position. The SMILES notation further elucidates connectivity:
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO.

Alternative Designations in Botanical and Pharmacological Contexts

In botanical literature, this compound is associated with species such as Saussurea medusa and Ilex dunniana, where it is classified as a secondary metabolite with potential bioactivity. Pharmacological studies refer to it as (7R,8S)-dihydrodehydrodiconiferyl alcohol 9-O-beta-D-glucopyranoside , emphasizing its stereospecific configuration. The abbreviated form DDDC9G is used in membrane biology research to describe its role as a pore-forming antifungal agent.

Registry Numbers and Database Identifiers

Dihydrodehydrodiconiferyl alcohol 9-O-glucoside is cataloged across major chemical databases with the following identifiers:

Identifier Type Value Source Database
PubChem CID 44577121 PubChem
CAS Registry Number 351346-10-6 TargetMol
ChEMBL ID CHEMBL466931 ChEMBL
Wikidata QID Q105292797 Wikidata
Nikkaji Number J1.309.504C Japan Chemical DB

These identifiers facilitate cross-referencing in pharmacological and chemical studies. For example, PubChem’s 3D conformer (CID 44577121) enables molecular docking simulations, while the CAS number (351346-10-6) is critical for commercial sourcing.

The compound’s exact mass, reported as 522.21011190 Da , and its XLogP3-AA value of 0.5 further characterize its physicochemical profile. Its hydrogen bonding capacity (6 donors, 11 acceptors) and rotatable bond count (10) are key parameters in drug-likeness assessments.

Properties

Molecular Formula

C26H34O11

Molecular Weight

522.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O11/c1-33-18-10-14(5-6-17(18)29)24-16(12-35-26-23(32)22(31)21(30)20(11-28)36-26)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h5-6,8-10,16,20-24,26-32H,3-4,7,11-12H2,1-2H3/t16?,20-,21-,22+,23-,24?,26-/m1/s1

InChI Key

VTKHRLZMWODHJA-RAGYRXETSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO

Origin of Product

United States

Preparation Methods

Primary Fractionation

The concentrated extract undergoes liquid-liquid partitioning to remove non-polar contaminants. Ethyl acetate (EtOAc) and n-butanol (n-BuOH) are commonly used:

  • EtOAc Fraction : Retains medium-polarity compounds but shows limited DDDCG retention.
  • n-BuOH Fraction : Enriches DDDCG due to its glycoside’s affinity for polar solvents.

Column Chromatography

n-BuOH fractions are subjected to sequential column chromatography:

Stationary Phase Mobile Phase Purpose Outcome
Diaion HP-20 H₂O → MeOH gradient Remove sugars and salts DDDCG elutes in 50% MeOH
Toyopearl HW-40 H₂O/MeOH/acetone gradients Separate lignans from flavonoids DDDCG in 70% MeOH/acetone
MCI Gel CHP20/P120 MeOH/H₂O (+0.1% formic acid) Desalting and fine fractionation >90% purity post-elution

Preparative HPLC

Final purification employs reversed-phase HPLC:

  • Column : C18 (250 × 20 mm, 5 µm)
  • Mobile Phase : Acetonitrile/H₂O (22:78 v/v) + 0.1% trifluoroacetic acid
  • Flow Rate : 7 mL/min
  • Detection : UV at 280 nm

Under these conditions, DDDCG elutes at 14.2 minutes, yielding ≥98% purity (confirmed by LC-MS).

Structural Characterization and Validation

Spectroscopic Analysis

DDDCG’s structure is resolved via NMR and HR-ESI-MS:

Table 1. Key NMR Assignments for DDDCG (DMSO-d₆, 500 MHz)

Position δH (ppm) δC (ppm) HMBC Correlations
7 5.60 (d, J=6.0) 89.4 C-2, C-6, C-8, C-9
8 3.70 (m) 54.1 C-7, C-9, C-1'
9 4.30 (m) 70.0 C-5', C-7, C-8
Glc-1 4.83 (d, J=7.8) 104.3 C-9

HR-ESI-MS exhibits a pseudomolecular ion at m/z 483.0787 [M−H]⁻, aligning with the formula C₂₆H₃₄O₁₁.

Challenges in Scalable Production

Low Natural Abundance

DDDCG constitutes <0.01% of mangosteen pericarp dry weight, necessitating large biomass inputs (≈100 kg for 1 g pure compound).

Stability Considerations

  • Thermal Degradation : Decomposition occurs above 60°C, manditating low-temperature evaporation.
  • Light Sensitivity : Storage under inert gas (N₂) at −80°C preserves integrity for ≤6 months.

Synthetic Approaches

Total synthesis remains unexplored due to the compound’s complex stereochemistry. Semi-synthesis from dehydrodiconiferyl alcohol is theoretically feasible but unvalidated.

Analytical Quality Control

Table 2. QC Parameters for DDDCG

Parameter Specification Method
Purity ≥98% HPLC-UV (280 nm)
Residual Solvents <50 ppm (EtOAc, MeOH) GC-FID
Water Content <5% (KF titration) Karl Fischer
Specific Rotation [α]²⁵D = 0 (racemic mixture) Polarimetry (589 nm)

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from damage.

Case Study:
In a study assessing the antioxidant capacity of various polyphenols, dihydrodehydrodiconiferyl alcohol 9-O-glucoside demonstrated a high radical scavenging activity comparable to well-known antioxidants like vitamin C and E .

1.2 Anti-Inflammatory Effects
Research indicates that dihydrodehydrodiconiferyl alcohol 9-O-glucoside may play a role in modulating inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic diseases.

Case Study:
A study involving the treatment of macrophages with dihydrodehydrodiconiferyl alcohol 9-O-glucoside revealed a significant reduction in the levels of TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent .

Nutritional Applications

2.1 Dietary Supplementation
Given its bioactive properties, dihydrodehydrodiconiferyl alcohol 9-O-glucoside is being explored as a dietary supplement for enhancing health and preventing diseases related to oxidative stress and inflammation.

Data Table: Nutritional Profiles of Polyphenols Including Dihydrodehydrodiconiferyl Alcohol 9-O-Glucoside

Compound NameSourceAntioxidant Capacity (µmol TE/g)Anti-inflammatory Activity
Dihydrodehydrodiconiferyl alcohol 9-O-glucosideGarcinia mangostanaHighModerate
QuercetinOnion, applesVery HighHigh
ResveratrolRed wineHighModerate

Biochemical Research

3.1 Enzyme Inhibition Studies
Dihydrodehydrodiconiferyl alcohol 9-O-glucoside has been investigated for its inhibitory effects on specific enzymes involved in metabolic pathways, such as α-glucosidase. This property suggests potential applications in managing conditions like diabetes.

Case Study:
In vitro studies demonstrated that this compound inhibits α-glucosidase activity, which is critical for controlling postprandial blood glucose levels. The inhibition was dose-dependent, indicating its potential use in dietary formulations aimed at glycemic control .

Future Research Directions

Ongoing research is focused on elucidating the mechanisms underlying the biological activities of dihydrodehydrodiconiferyl alcohol 9-O-glucoside. Future studies may explore:

  • Synergistic Effects: Investigating how this compound interacts with other phytochemicals.
  • Bioavailability Studies: Understanding how well this compound is absorbed and utilized in the body.
  • Clinical Trials: Conducting human trials to assess efficacy and safety in various health conditions.

Mechanism of Action

Comparison with Similar Compounds

Positional Isomers: C-9 vs. C-9′ vs. C-4 Glucosylation

The position of glucosylation critically distinguishes DDDAG from its analogues. Key differences in ¹³C-NMR chemical shifts are summarized below:

Compound C-9 (δC) C-9′ (δC) Key Structural Feature Source
DDDAG (9-O-glucoside) 72.5 62.2 Glucose at C-9 Viburnum lutescens
9′-O-glucoside 65.1 70.0 Glucose at C-9′ Viburnum lutescens
4-O-glucoside 65.0 70.0 Glucose at C-4 Securidaca spp.
5-Methoxy-4-O-glucoside 65.0 70.0 Methoxy at C-5, glucose at C-4 Securidaca spp.
  • Key Insight : The downfield shift of C-9 (δC 72.5 in DDDAG) confirms glucosylation at this position, whereas glucosylation at C-9′ or C-4 results in distinct δC values for adjacent carbons .

Stereochemical Variations: 7,8-Diastereomers

The stereochemistry at C-7 and C-8 influences biological activity and spectral

Compound Configuration Optical Rotation ([α]D) Bioactivity
(7S,8S)-DDDAG S,S -20.7 (c=0.1, MeOH) Weak anti-allergic activity
(7R,8S)-DDDAG R,S Not reported Cytotoxic (IC₅₀ ~50 μM vs. MCF-7)
(7S,8R)-9′-O-glucoside S,R Not reported Antioxidant properties
  • Key Insight: The (7S,8S) configuration is most common, but minor stereochemical changes (e.g., 7R,8S) can enhance cytotoxicity .

Substituent Modifications: Methoxy Groups

Methoxy substitutions alter solubility and bioactivity:

Compound Substituent Molecular Weight Solubility Activity
DDDAG None 522.54 Moderate in DMSO Anti-allergic (16–18% inhibition)
5-Methoxy-4-O-glucoside Methoxy at C-5 552.57 Low Cytotoxic (IC₅₀ ~30 μM)
3,3′-Dimethoxy-8-O-4′-neolignan Methoxy at C-3,3′ 538.55 High Antioxidant

Sugar Moieties: Glucopyranoside vs. Xylopyranoside

Sugar type affects molecular interactions:

Compound Sugar Molecular Formula Bioactivity
DDDAG β-D-glucopyranose C₂₆H₃₄O₁₁ Weak anti-allergic
9-O-β-D-xylopyranoside β-D-xylopyranose C₂₅H₃₂O₁₀ Antifungal (pore-forming)
4′-O-β-D-glucopyranoside β-D-glucopyranose C₂₆H₃₄O₁₁ Not reported

    Biological Activity

    Dihydrodehydrodiconiferyl alcohol 9-O-glucoside (DDCA) is a polyphenolic compound primarily extracted from the plant Garcinia mangostana (commonly known as mangosteen). This compound is of significant interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of DDCA, supported by various research findings and data.

    Chemical Structure and Properties

    DDCA is characterized by its unique chemical structure, which includes a glucoside moiety attached to a dihydrodehydrodiconiferyl alcohol backbone. Its molecular formula is C21H24O10C_{21}H_{24}O_{10}, with a CAS number of 106758-58-1. The compound's structure has been elucidated using advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

    Antioxidant Activity

    DDCA exhibits notable antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that compounds similar to DDCA can significantly scavenge free radicals in vitro, contributing to their protective effects against oxidative damage in cells .

    Anti-inflammatory Effects

    Research indicates that DDCA may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

    Anticancer Properties

    DDCA has been investigated for its cytotoxic effects against various cancer cell lines. For example, studies have reported that DDCA and related compounds exhibit significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating effective inhibition of cell proliferation .

    Table 1: Cytotoxicity of DDCA Against Cancer Cell Lines

    Cell LineIC50 (µg/mL)
    MCF-715.0
    MDA-MB-23113.71
    HeLa5.3
    C64.9

    Enzyme Inhibition

    DDCA has been evaluated for its inhibitory effects on various enzymes. Notably, it showed no significant inhibition of α-glucosidase activity in comparative studies with other polyphenolic compounds . This finding suggests that while DDCA has various biological activities, its role as an enzyme inhibitor may be limited.

    Antiglycation Effects

    The antiglycation potential of DDCA was assessed alongside other polyphenolic compounds. Results indicated that DDCA does not exhibit significant antiglycation activity compared to stronger agents like gallotannins . This aspect is particularly relevant in the context of diabetes management, where glycation contributes to complications.

    Case Studies and Research Findings

    Several studies have focused on the extraction and characterization of DDCA from Garcinia mangostana. For instance, one study utilized high-performance liquid chromatography (HPLC) to isolate DDCA from mangosteen extracts, confirming its structure through spectral analysis . Another research article highlighted the potential health benefits associated with consuming mangosteen products rich in polyphenols like DDCA, emphasizing their role in traditional medicine .

    Summary of Key Findings

    • Antioxidant Activity : Effective scavenger of free radicals.
    • Anti-inflammatory Properties : Inhibits pro-inflammatory cytokine production.
    • Cytotoxicity : Significant effects against breast cancer cell lines.
    • Enzyme Inhibition : Limited α-glucosidase inhibition.
    • Antiglycation : Minimal activity compared to stronger compounds.

    Q & A

    Q. What are the primary natural sources of dihydrodehydrodiconiferyl alcohol 9-O-β-D-glucoside, and how is it extracted?

    The compound is found in roots and aerial parts of Lactuca species (e.g., L. viminea, L. dregeana) , Phlomis tuberosa , and Achillea millefolium . Extraction typically involves methanol (MeOH) maceration, followed by solvent partitioning (e.g., n-BuOH fractionation) and chromatographic purification (e.g., silica gel, HPLC) . Polar solvents are preferred due to the compound’s glycosidic nature.

    Q. What spectroscopic methods are used to characterize dihydrodehydrodiconiferyl alcohol 9-O-β-D-glucoside?

    Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY, HSQC) to confirm the lignan backbone and glycosylation site (C-9 position). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 522.6 for C₂₆H₃₄O₁₁) and fragmentation patterns. Comparisons with published spectral data for related neolignan glucosides are critical .

    Q. What preliminary bioactivity has been reported for this compound?

    It exhibits anti-HBV activity in Hep G2.2.15 cells, inhibiting HBsAg secretion (IC₅₀ ~0.58–1.67 mM) . Cytotoxicity against melanoma cell lines has also been observed, though specific IC₅₀ values require further validation .

    Advanced Research Questions

    Q. How does the glycosylation position (e.g., 9-O- vs. 4-O-β-D-glucoside) influence bioactivity?

    Structural analogs like dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucoside show distinct pharmacological profiles. For example, 9-O-glucosylation in Lactuca species correlates with anti-HBV activity, whereas 4-O-glucosides (e.g., from Glochidion zeylanicum) may differ in bioavailability due to steric effects on target binding . Comparative assays using isogenic cell lines are recommended to isolate position-specific effects.

    Q. What experimental strategies resolve contradictions in reported IC₅₀ values for anti-HBV activity?

    Discrepancies (e.g., IC₅₀ of 0.58 mM vs. 1.67 mM) may arise from assay conditions (e.g., cell passage number, incubation time). Standardization using reference controls (e.g., lamivudine) and dose-response validation across independent labs are essential. Metabolomic profiling can also assess intracellular compound stability .

    Q. What biosynthesis pathways produce dihydrodehydrodiconiferyl alcohol 9-O-β-D-glucoside in plants?

    In Thuja occidentalis, deuterated coniferyl alcohol feeding studies confirm its origin from monolignol coupling. NADPH and H₂O₂-dependent oxidase activity in cell-free extracts catalyzes the formation of pinoresinol intermediates, which are subsequently reduced and glucosylated at C-9 . RNAi silencing of glucosyltransferase genes in model plants could further clarify regulatory mechanisms.

    Q. How can researchers differentiate this compound from co-occurring lignan glucosides in complex extracts?

    UPLC-MS/MS with multiple reaction monitoring (MRM) targeting specific transitions (e.g., m/z 522.6 → 343.1 for the aglycone) is effective. Co-eluting analogs (e.g., dihydrodehydrodiconiferyl alcohol 9′-O-glucoside) are resolved using chiral columns or enzymatic hydrolysis (β-glucosidase) followed by aglycone analysis .

    Q. What in silico tools predict the compound’s pharmacokinetic properties?

    Molecular docking (e.g., AutoDock Vina) against HBV surface antigen or melanogenesis-related proteins (e.g., tyrosinase) can prioritize targets. ADME prediction via SwissADME assesses logP (-0.5 to 1.2), suggesting moderate membrane permeability, but glycosylation may limit blood-brain barrier penetration .

    Methodological Considerations

    Q. How to optimize isolation yields from plant matrices?

    • Tissue selection : Roots of Lactuca species yield higher quantities than aerial parts .
    • Seasonal variation : Harvest during active lignan biosynthesis phases (e.g., late flowering stage).
    • Chromatography : Reverse-phase C18 columns with water-acetonitrile gradients (0.1% formic acid) improve resolution .

    Q. What controls are critical in anti-HBV assays?

    Include cytotoxicity controls (e.g., MTT assay on host cells) to distinguish antiviral effects from cell death. Normalize HBsAg/HBeAg secretion to total protein content and validate with qPCR for HBV DNA .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.